Comprehensive Technical Guide: 1-Ethyl-4-nitro-1H-1,2,3-triazole (CAS 107945-67-5)
Comprehensive Technical Guide: 1-Ethyl-4-nitro-1H-1,2,3-triazole (CAS 107945-67-5)
Executive Summary
1-Ethyl-4-nitro-1H-1,2,3-triazole (CAS: 107945-67-5) is a highly versatile, nitrogen-rich heterocyclic building block. Characterized by the presence of a strongly electron-withdrawing nitro group on a 1,2,3-triazole core, this compound sits at the intersection of two highly specialized fields: medicinal chemistry (as a precursor for kinase and synthase inhibitors) and materials science (as an energetic material).
This technical whitepaper provides an in-depth analysis of its physicochemical properties, quantum-chemical behavior, and field-proven synthetic workflows, designed specifically for application scientists and drug development professionals.
Physicochemical & Thermodynamic Profiling
Understanding the fundamental properties of 1-ethyl-4-nitro-1H-1,2,3-triazole is critical for predicting its behavior in both synthetic scaling and biological environments. The electron-withdrawing nature of the C4-nitro group significantly reduces the basicity of the triazole ring, altering its dipole moment and lipophilicity compared to unfunctionalized triazoles .
Quantitative Data Summary
The following table synthesizes critical computational and experimentally derived thermodynamic properties to guide solvent selection, reaction temperature limits, and purification strategies.
| Property | Value | Method / Source |
| CAS Number | 107945-67-5 | Standard Identifier |
| Molecular Formula | C₄H₆N₄O₂ | |
| Molecular Weight | 142.12 g/mol | Computed |
| Topological Polar Surface Area (TPSA) | 73.85 Ų | |
| LogP (Lipophilicity) | 0.20 – 0.80 | XLogP3 / ChemScene |
| Hydrogen Bond Acceptors | 5 | Computed |
| Melting Point (Tm) | 349.0 K (75.8 °C) | DSC |
| Fusion Enthalpy (ΔfusH) | 16.40 kJ/mol | Calorimetry |
| Sublimation Enthalpy (ΔsubH) | 93.5 ± 0.8 kJ/mol (at 328 K) | Microcalorimetry |
Note: Phase transition analyses by Blokhin et al. reveal overlapping solid-state transitions at 223.6 K and 259.7 K, indicating polymorphic behavior at lower temperatures that must be accounted for during cryogenic storage or milling.
Structural & Quantum-Chemical Insights
Quantum-chemical investigations into C-nitro-1,2,3-triazoles reveal that the C4-nitro substitution dictates the regioselectivity of upstream syntheses and the stability of the ring. According to DFT calculations by Ivashkevich et al., the introduction of the nitro group deeply polarizes the molecule, localizing a high electrostatic potential around the oxygen atoms of the nitro group and the N2/N3 atoms of the triazole ring .
In materials science, this dense nitrogen-oxygen packing yields a high positive heat of formation. N-alkylated nitro-triazoles are actively researched as melt-castable energetic materials due to their favorable oxygen balance and high density .
Synthetic Utility & Experimental Workflows
In drug discovery, 1-ethyl-4-nitro-1H-1,2,3-triazole is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a robust, shelf-stable precursor. A prominent application is its reduction to 1-ethyl-1H-1,2,3-triazol-4-amine , a critical nucleophilic building block used in the synthesis of Glycogen Synthase 1 (GYS1) inhibitors for the treatment of Pompe disease and Adult Polyglucosan Body Disease (APBD) .
Workflow: Catalytic Hydrogenation to 1-Ethyl-1H-1,2,3-triazol-4-amine
Rationale & Causality: Standard chemical reductions (e.g., Fe/HCl or SnCl₂) successfully reduce nitro groups but often lead to complex aqueous workups and trace heavy-metal contamination—a fatal flaw in late-stage medicinal chemistry. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen because it provides a clean, atom-economical route. The 1,2,3-triazole ring is highly stable under mild H₂ pressure, ensuring absolute chemoselectivity for the nitro group without risking N-N bond hydrogenolysis.
Step-by-Step Self-Validating Protocol:
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Substrate Preparation: In a rigorously dried, argon-purged reaction flask, dissolve 1-ethyl-4-nitro-1H-1,2,3-triazole (1.0 eq, e.g., 1.6 g, 11.3 mmol) in anhydrous methanol (0.1 M concentration).
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Causality: Methanol is selected over non-polar solvents because it facilitates high hydrogen gas solubility and stabilizes the highly polar amine product, preventing product precipitation on the catalyst surface.
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Catalyst Addition: Carefully add 10% Pd/C (400 mg, ~25% w/w relative to substrate).
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Safety Check: Dry Pd/C is pyrophoric. Add it under a blanket of argon, or pre-wet the catalyst with a few drops of toluene before introducing methanol.
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Atmosphere Exchange: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂). Repeat this vacuum-purge cycle three times to ensure complete removal of atmospheric oxygen, mitigating explosion risks and preventing catalyst poisoning.
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Reaction Execution: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm via balloon) for 2–4 hours.
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In-Process Control (The Self-Validation Step): Monitor the reaction progress via LC-MS.
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Validation Metric: The starting nitro-triazole exhibits a distinct mass peak at m/z 143.1 [M+H]⁺ . The reaction is definitively complete when this peak is entirely consumed and replaced by the product peak at m/z 113.1 [M+H]⁺ . Do not proceed to workup until the 143.1 peak is absent.
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Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with excess methanol.
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Causality: Celite traps fine, sub-micron palladium particulates that would otherwise pass through standard glass frits, ensuring a metal-free amine product suitable for immediate downstream amide coupling.
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Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine, which is typically >95% pure and ready for subsequent scaffold building.
Mechanistic Pathway Visualization
The following diagram maps the synthetic lifecycle of 1-ethyl-4-nitro-1H-1,2,3-triazole, from its upstream generation via regioselective alkylation to its downstream application in targeted therapeutics.
Synthetic workflow and downstream medicinal application of 1-ethyl-4-nitro-1H-1,2,3-triazole.
Safety & Handling Directives
While 1-ethyl-4-nitro-1H-1,2,3-triazole is utilized heavily in medicinal chemistry, professionals must not overlook its energetic properties. Compounds containing both a triazole ring and a nitro group possess high enthalpies of formation.
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Thermal Sensitivity: Although the DSC melting point is 75.8 °C, bulk heating above 150 °C should be avoided to prevent rapid exothermic decomposition.
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Storage: Store sealed in a dry, dark environment at 2–8 °C to ensure long-term stability and prevent ambient degradation .
References
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PubChem. "1-Ethyl-4-nitro-1H-1,2,3-triazole | C4H6N4O2 - PubChem." National Center for Biotechnology Information. Available at:[Link]
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Acree, W. (2016). "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies." Journal of Physical and Chemical Reference Data. Available at:[Link]
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Ivashkevich, O. A., et al. (2008). "Quantum-chemical investigation of certain physicochemical properties of C-nitro-1,2,3-triazole and N-alkyl-4(5)-nitro-1,2,3-triazoles." Chemistry of Heterocyclic Compounds, 44, 1472–1482. Available at:[Link]
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Sukhanov, G. T., et al. (2022). "Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles." Molecules, 27(3), 852. Available at:[Link]
- Bayer AG / Broad Institute. (2022). "Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof." WIPO Patent WO2022198196A1.
